molecular formula C15H17N5O3 B6474115 4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640846-13-3

4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6474115
CAS No.: 2640846-13-3
M. Wt: 315.33 g/mol
InChI Key: BEQDCIFWKLZINL-UHFFFAOYSA-N
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Description

4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide: is a complex organic compound featuring a pyrazole ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

  • Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Industry: : It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other pyrazole derivatives and azetidine-containing compounds. Similar compounds might include:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: : Used as an intermediate in fungicide synthesis.

  • 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-(diphenylmethyl)piperazine: : Another pyrazole derivative with potential biological activity.

These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of 4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide .

Properties

IUPAC Name

4-[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-9-5-13(18-19(9)2)15(22)20-7-11(8-20)23-10-3-4-17-12(6-10)14(16)21/h3-6,11H,7-8H2,1-2H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQDCIFWKLZINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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